Cas no 299181-35-4 (3-(azepane-1-sulfonyl)-4-methoxybenzoic acid)
3-(azepane-1-sulfonyl)-4-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(AZEPANE-1-SULFONYL)-4-METHOXY-BENZOIC ACID
- 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid
- Oprea1_729568
- CS-0218339
- AK-918/11143015
- 299181-35-4
- J-510795
- SCHEMBL7661191
- 3-[(Hexahydro-1H-azepin-1-yl)sulfonyl]-4-methoxybenzoic acid
- MFCD00814139
- CCG-311133
- SR-01000455357-1
- 3-(azepan-1-ylsulfonyl)-4-methoxybenzoicacid
- 3-(1-azepanylsulfonyl)-4-methoxybenzoic acid
- DTXSID101186381
- SR-01000455357
- CHEMBL1213101
- G34219
- 3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid
- AKOS000121839
- EN300-00637
- STK802630
-
- MDL: MFCD00814139
- Inchi: 1S/C14H19NO5S/c1-20-12-7-6-11(14(16)17)10-13(12)21(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)
- InChI Key: SSIIBIGRHVVLAP-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=O)O)C=CC=1OC)(N1CCCCCC1)(=O)=O
Computed Properties
- Exact Mass: 313.09839388g/mol
- Monoisotopic Mass: 313.09839388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 92.3Ų
3-(azepane-1-sulfonyl)-4-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB371197-1 g |
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid; . |
299181-35-4 | 1g |
€436.00 | 2023-06-20 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15344-1G |
3-(azepane-1-sulfonyl)-4-methoxybenzoic acid |
299181-35-4 | 95% | 1g |
¥ 1,227.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15344-5G |
3-(azepane-1-sulfonyl)-4-methoxybenzoic acid |
299181-35-4 | 95% | 5g |
¥ 3,755.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15344-10G |
3-(azepane-1-sulfonyl)-4-methoxybenzoic acid |
299181-35-4 | 95% | 10g |
¥ 5,517.00 | 2023-04-13 | |
| abcr | AB371197-5 g |
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid; . |
299181-35-4 | 5g |
€1130.50 | 2023-06-20 | ||
| abcr | AB371197-10 g |
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid; . |
299181-35-4 | 10g |
€1642.00 | 2023-06-20 | ||
| abcr | AB371197-1g |
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid; . |
299181-35-4 | 1g |
€436.00 | 2024-06-07 | ||
| abcr | AB371197-5g |
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid; . |
299181-35-4 | 5g |
€1130.50 | 2024-06-07 | ||
| abcr | AB371197-10g |
3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid; . |
299181-35-4 | 10g |
€1642.00 | 2024-06-07 | ||
| Aaron | AR00BG28-50mg |
3-(AZEPANE-1-SULFONYL)-4-METHOXY-BENZOIC ACID |
299181-35-4 | 95% | 50mg |
$83.00 | 2025-01-23 |
3-(azepane-1-sulfonyl)-4-methoxybenzoic acid Suppliers
3-(azepane-1-sulfonyl)-4-methoxybenzoic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid
3-(Azepane-1-sulfonyl)-4-Methoxybenzoic Acid: A Comprehensive Overview
3-(Azepane-1-sulfonyl)-4-methoxybenzoic acid (CAS No. 299181-35-4) is a versatile organic compound with significant potential in various fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonyl group attached to an azepane ring and a methoxy substituent on the benzoic acid moiety. These structural elements contribute to its diverse chemical and biological properties, making it a valuable candidate for further investigation and application.
The azepane ring, a seven-membered saturated heterocycle, imparts flexibility and conformational stability to the molecule. This characteristic is crucial in modulating the compound's interactions with biological targets, such as enzymes and receptors. The sulfonyl group, known for its strong electron-withdrawing properties, enhances the compound's polarity and reactivity. Meanwhile, the methoxy substituent on the benzoic acid moiety adds an additional layer of complexity by influencing the molecule's solubility and electronic properties.
In recent years, 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid has garnered attention for its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory and anti-cancer properties, making it a promising lead for drug development. For instance, studies have demonstrated that it can inhibit the activity of specific kinases involved in inflammatory pathways, thereby reducing inflammation and associated pain. Additionally, its ability to modulate cell proliferation and apoptosis has been explored in the context of cancer therapy.
The synthesis of 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid involves several well-established chemical reactions. One common approach is to start with 4-methoxybenzoic acid and react it with azepane sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonyl chloride derivative, which can then be further modified to obtain the final product. The synthetic route is highly reproducible and can be scaled up for industrial production.
The physicochemical properties of 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid have been extensively studied. It is a white crystalline solid with a melting point of approximately 150°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties are important considerations for its use in biological assays and pharmaceutical formulations.
In terms of biological activity, 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid has shown promising results in various in vitro and in vivo studies. For example, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. This effect is attributed to its ability to interact with key signaling pathways involved in cell growth and survival. Furthermore, its anti-inflammatory properties have been validated through assays measuring cytokine production and enzyme activity.
The safety profile of 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid is another critical aspect of its evaluation. Preclinical studies have demonstrated that it exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 3-(azepane-1-sulfonyl)-4-methoxybenzoic acid (CAS No. 299181-35-4) is a multifaceted compound with significant potential in both basic research and applied settings. Its unique structural features and biological activities make it an attractive target for further investigation in areas such as drug discovery, medicinal chemistry, and biotechnology. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes.
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